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Compound of Interest

Compound Name: C25H28F3N3O3S

Cat. No.: B15173666 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting experiments

involving Vilazodone.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vilazodone?

A1: Vilazodone is classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][2][3]

Its mechanism is twofold: it selectively inhibits the serotonin transporter (SERT), increasing the

synaptic concentration of serotonin, and it acts as a partial agonist at the 5-HT1A receptor.[1][2]

[4] This dual activity is contained within the single Vilazodone molecule.[2]

Q2: What are the key pharmacokinetic properties of Vilazodone to consider in experimental

design?

A2: Vilazodone has a terminal half-life of approximately 25 hours, and steady-state

concentrations are typically achieved in about three days.[2] It is highly protein-bound (96-

99%).[5][6] Crucially, its bioavailability is significantly affected by food. Administration in a

fasted state can decrease bioavailability by about 50%, potentially leading to subtherapeutic

exposure.[1][2] Therefore, consistent administration with food is critical for reproducible results

in both preclinical and clinical studies.[6][7]
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Q3: How is Vilazodone metabolized, and what are the implications for in vivo studies?

A3: Vilazodone is extensively metabolized by the liver, primarily via the cytochrome P450

enzyme CYP3A4.[1][4][5][6] CYP2C19 and CYP2D6 are minor metabolic pathways.[1][6] When

designing in vivo experiments, especially those involving co-administration of other

compounds, it is critical to consider their potential to inhibit or induce CYP3A4. Strong CYP3A4

inhibitors (e.g., ketoconazole) can increase Vilazodone exposure by approximately 50%, while

strong inducers (e.g., carbamazepine) can decrease exposure by about 45%.[8] Such

interactions can significantly alter the effective dose and confound efficacy results.

Q4: What is the rationale for the typical dose titration schedule?

A4: The recommended starting dose of 10 mg/day, followed by increases to 20 mg/day and

then 40 mg/day at weekly intervals, is designed to mitigate gastrointestinal side effects, such as

diarrhea and nausea, which are common during initiation of treatment.[1][9] This gradual dose

escalation allows for improved tolerability.[9]

Signaling Pathway and Metabolism
The diagrams below illustrate the key molecular interactions and metabolic pathways relevant

to Vilazodone's function.

Figure 1: Vilazodone Dual Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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